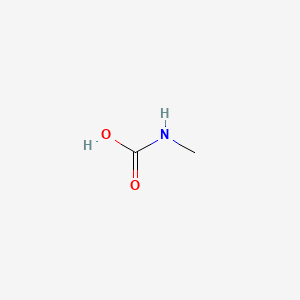

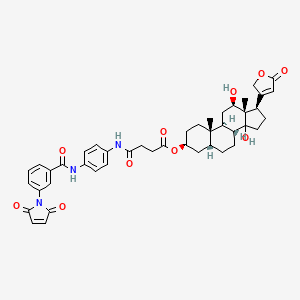

![molecular formula C6H9ClN4O B1215521 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol CAS No. 2846-77-7](/img/structure/B1215521.png)

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

説明

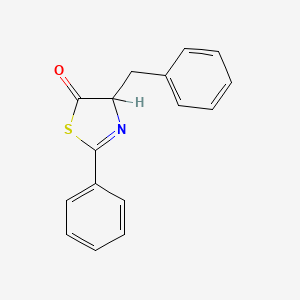

“2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol” is a chemical compound that belongs to the group of pyrimidines. It has a CAS Number of 2846-77-7 and a molecular formula of C6H9ClN4O . The molecular weight of this compound is 188.61 g/mol .

Molecular Structure Analysis

The molecular structure of “2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol” is represented by the linear formula C6H9ClN4O . This compound contains a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Physical And Chemical Properties Analysis

“2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol” appears as a solid powder . It should be stored at room temperature .

科学的研究の応用

Pharmaceutical Drug Synthesis

Pyrimidine derivatives like 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol are foundational structures in many pharmaceutical drugs. They are particularly prevalent in drugs that target a wide range of diseases, from cancer to cardiovascular disorders. For instance, pyrimidine-based drugs such as imatinib, dasatinib, and nilotinib are well-established treatments for leukemia .

Antimicrobial and Antifungal Agents

Research has shown that pyrimidine compounds exhibit significant antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for infections, especially in an era where antibiotic resistance is a growing concern .

Agricultural Chemicals

In the agricultural sector, pyrimidine derivatives are used to create herbicides and pesticides. Their effectiveness in controlling pests and weeds contributes to increased crop yields and food production efficiency .

Material Science

The structural versatility of pyrimidine allows for its incorporation into materials with specific desired properties. This includes the development of novel polymers and coatings with enhanced durability and resistance to environmental factors .

Biological Chemistry Research

As a building block in DNA and RNA, pyrimidine and its derivatives are crucial in biological chemistry research. They are used to study genetic material and understand the mechanisms of heredity and mutation .

Chemical Synthesis and Catalysis

Pyrimidine derivatives serve as intermediates in the synthesis of more complex chemical compounds. They are also used in catalysis to speed up chemical reactions, which is essential in industrial chemical processes .

Safety and Hazards

This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

特性

IUPAC Name |

2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFWGTJOPSZOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284575 | |

| Record name | 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol | |

CAS RN |

2846-77-7 | |

| Record name | NSC77427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2846-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

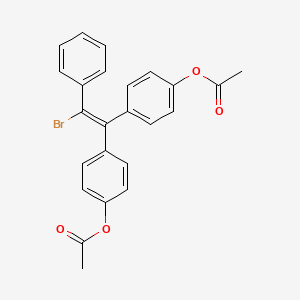

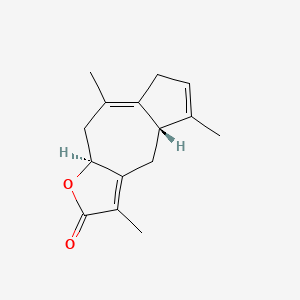

![1,3-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1215456.png)